
Nebivolol
Descripción general
Descripción
Nebivolol es un antagonista altamente selectivo de los receptores beta-1 adrenérgicos, comúnmente conocido como betabloqueante. Se usa principalmente para tratar la hipertensión (presión arterial alta) y la insuficiencia cardíaca. This compound es único entre los betabloqueantes debido a sus propiedades vasodilatadoras adicionales, que están mediadas por la liberación de óxido nítrico. Este compuesto está disponible bajo varias marcas comerciales, incluidas Bystolic y Nebilet .
Aplicaciones Científicas De Investigación
Treatment of Essential Hypertension
Clinical Efficacy
Nebivolol has been extensively studied for its effectiveness in managing essential hypertension. In a randomized controlled trial involving hypertensive patients, this compound significantly reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP) after 4 weeks of treatment, with a notable decrease in heart rate as well (P < 0.001) .
Real-World Studies
The BENEFIT KOREA study, which included over 3,000 patients, demonstrated that this compound significantly lowered mean SBP and DBP at both 12 and 24 weeks compared to baseline values (P < 0.0001) . The drug was particularly effective in newly diagnosed patients, showing a greater reduction in blood pressure when administered as monotherapy.
Heart Failure Management
Elderly Patients
This compound's role in treating heart failure has been highlighted in the SENIORS study, which assessed its effects on mortality and hospital admissions among elderly patients with heart failure. The results showed that this compound reduced the composite outcome of all-cause mortality or cardiovascular hospital admission compared to placebo (hazard ratio 0.86; P = 0.039) . This suggests that this compound is not only effective but also well-tolerated in this demographic.
Mechanism of Action
The vasodilatory properties of this compound are attributed to its ability to enhance endothelial function through increased nitric oxide availability, which is crucial for improving hemodynamics in heart failure patients . This mechanism distinguishes this compound from other beta-blockers, making it a preferred choice for patients with concurrent hypertension and heart failure.
Hepatotoxicity Reports
Despite its favorable safety profile, there have been documented cases of hepatotoxicity associated with this compound use. A case report described a patient who developed significant liver enzyme elevations after three months of therapy, which normalized upon discontinuation of the drug . This underscores the importance of monitoring liver function in patients receiving this compound.
Antioxidant Properties
Recent studies have indicated that this compound possesses antioxidant properties that may help mitigate oxidative stress associated with various cardiovascular conditions. In animal models, this compound has been shown to prevent vascular oxidative stress and improve functional sympatholysis during exercise . These effects suggest potential applications beyond hypertension and heart failure, possibly extending to conditions characterized by oxidative stress.
Summary Table: Clinical Applications of this compound
Application | Evidence Summary | Key Findings |
---|---|---|
Essential Hypertension | Significant reductions in SBP and DBP observed in multiple studies | Effective as monotherapy and add-on therapy; superior response rates noted |
Heart Failure | Reduced mortality and hospital admissions in elderly patients | Enhances endothelial function; well-tolerated |
Hepatotoxicity | Rare cases reported; necessitates monitoring | Liver enzyme elevations may occur; normalization upon discontinuation |
Antioxidant Effects | Mitigates oxidative stress; improves vascular function | Potential applications in broader cardiovascular disease management |
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Nebivolol implica varios pasos, comenzando con el precursor del éster de cromano. El proceso incluye la hidrólisis de una mezcla de enantiómeros del éster del ácido 6-fluoro-2-carboxílico, seguida de la síntesis de mezclas de epóxidos. Estos epóxidos se resuelven luego para obtener los compuestos deseados, que se hacen reaccionar adicionalmente con alcoholes aminados para producir bencil this compound. El paso final implica la eliminación del grupo protector bencilo .
Métodos de Producción Industrial: La producción industrial de this compound típicamente implica el uso de hidrólisis enzimática estereoespecífica y técnicas de resolución cinética para asegurar un alto rendimiento y pureza. El proceso está optimizado para reducir el número de pasos y mejorar la eficiencia general .
Análisis De Reacciones Químicas
Tipos de Reacciones: Nebivolol se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático u otros sitios reactivos de la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio.
Sustitución: Se pueden llevar a cabo reacciones de halogenación y nitración utilizando reactivos como bromo y ácido nítrico.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de metabolitos hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo aromático .
Mecanismo De Acción
Nebivolol ejerce sus efectos principalmente bloqueando los receptores beta-1 adrenérgicos en el corazón, lo que lleva a una disminución de la frecuencia cardíaca y la presión arterial. Además, this compound estimula la liberación de óxido nítrico de las células endoteliales, lo que da como resultado vasodilatación y un mejor flujo sanguíneo. Este doble mecanismo de acción hace que this compound sea único entre los betabloqueantes .
Compuestos Similares:
Atenolol: Otro betabloqueante selectivo beta-1, pero carece de las propiedades vasodilatadoras de this compound.
Metoprolol: Similar al Atenolol, es un betabloqueante selectivo beta-1 sin vasodilatación mediada por óxido nítrico.
Carvedilol: Un betabloqueante no selectivo con propiedades de bloqueo de los receptores alfa-1 adrenérgicos, lo que lleva a la vasodilatación a través de un mecanismo diferente.
Singularidad de this compound: La combinación única de selectividad beta-1 y vasodilatación mediada por óxido nítrico de this compound lo diferencia de otros betabloqueantes. Esta acción dual proporciona beneficios cardiovasculares adicionales, como una mejor función endotelial y una reducción del estrés oxidativo .
Comparación Con Compuestos Similares
Atenolol: Another beta-1 selective beta-blocker, but lacks the vasodilatory properties of Nebivolol.
Metoprolol: Similar to Atenolol, it is a beta-1 selective beta-blocker without nitric oxide-mediated vasodilation.
Carvedilol: A non-selective beta-blocker with alpha-1 adrenergic receptor blocking properties, leading to vasodilation through a different mechanism.
Uniqueness of this compound: this compound’s unique combination of beta-1 selectivity and nitric oxide-mediated vasodilation sets it apart from other beta-blockers. This dual action provides additional cardiovascular benefits, such as improved endothelial function and reduced oxidative stress .
Actividad Biológica
Nebivolol is a highly selective β1-adrenergic receptor antagonist that exhibits unique pharmacological properties, distinguishing it from other drugs in its class. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and recent research findings.
This compound primarily functions as a β1-adrenergic receptor blocker, with weak β2-adrenergic receptor antagonist activity. Its selective action on β1 receptors in the heart leads to decreased heart rate and myocardial contractility, making it effective for treating hypertension and heart failure. Notably, this compound also enhances endothelial nitric oxide (NO) production, which contributes to its vasodilatory effects. This dual mechanism promotes both cardiac protection and vascular health .
Pharmacokinetics :
- Bioavailability : The absolute bioavailability of this compound is not precisely known; however, it is approximately 98% protein-bound.
- Metabolism : this compound undergoes hepatic metabolism primarily via glucuronidation and CYP2D6-mediated hydroxylation. Active metabolites contribute to its β-blocking effects .
Clinical Applications
This compound has been extensively studied for its cardiovascular benefits, particularly in patients with hypertension and heart failure. Recent studies have also explored its potential in cancer therapy due to its effects on mitochondrial function.
Table 1: Clinical Applications of this compound
Recent Research Findings
Recent investigations have unveiled additional biological activities of this compound beyond its cardiovascular effects:
- Mitochondrial Inhibition : A study demonstrated that this compound inhibits mitochondrial ATP synthesis by targeting Complex I and ATP synthase. This action leads to reduced oxidative phosphorylation in cancer cells, thereby limiting their growth potential .
- Angiogenesis Suppression : this compound has been shown to inhibit endothelial cell proliferation, which is crucial for tumor angiogenesis. This suggests a potential role for this compound in cancer therapeutics .
- Case Study Insights : In experimental models, treatment with this compound resulted in a significant reduction of tumor luminescence and improved survival rates compared to control groups. The mechanism involved increased reactive oxygen species (ROS) levels, leading to enhanced apoptosis in cancer cells .
Case Studies
- Hypertension Management : A randomized controlled trial involving 120 patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period.
- Heart Failure Outcomes : In a cohort study of elderly patients with heart failure, this compound improved left ventricular ejection fraction and exercise tolerance compared to traditional β-blockers .
- Oncology Application : A pilot study evaluated the effects of this compound on melanoma cells, revealing a marked decrease in cell viability and proliferation rates after treatment .
Propiedades
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040556 | |
Record name | Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nebivolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.091g/100mL, 4.03e-02 g/L | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebivolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with weak beta-2 adrenergic receptor antagonist activity. Blocking beta-1 adrenergic receptors by d-nebivolol leads to decreased resting heart rate, exercise heart rate, myocardial contracility, systolic blood pressure, and diastolic blood pressure. The selectivity of d-nebivolol limits the magnitude of beta blocker adverse effects in the airways or relating to insulin sensitivity. Nebivolol also inhibits aldosterone, and beta-1 antagonism in the juxtaglomerular apparatus also inhibits the release of renin. Decreased aldosterone leads to decreased blood volume, and decreased renin leads to reduced vasoconstriction. l-nebivolol is responsible for beta-3 adrenergic receptor agonist activity that stimulates endothelial nitric oxide synthase, increasing nitric oxide levels; leading to vasodilation, decreased peripheral vascular resistance, increased stroke volume, ejection fraction, and cardiac output. The vasodilation, reduced oxidative stress, and reduced platelet volume and aggregation of nebivolol may lead to benefits in heart failure patients. | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99200-09-6, 118457-14-0 | |
Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nebivolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nebivolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223.0-228.0 | |
Record name | Nebivolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.